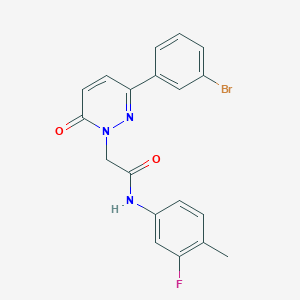

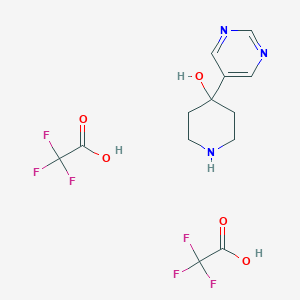

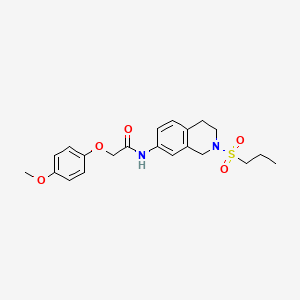

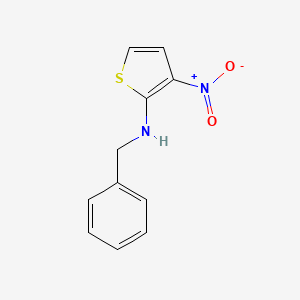

![molecular formula C23H30N2O5S2 B2916098 8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898424-97-0](/img/structure/B2916098.png)

8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. It is related to the family of spiroacetals, which are the central structural core element of numerous natural products and are essential for their biological activity . A typical structural representative of a spiroacetal is the bicyclic 1,6-dioxaspiro[4.5]decane ring system .

Scientific Research Applications

Supramolecular Chemistry

Research has demonstrated the significance of spirohydantoin derivatives, including compounds structurally related to "8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane," in the context of supramolecular chemistry. These compounds are known for their role in forming crystal structures without solvent molecules, indicating a potential for creating stable supramolecular arrangements. The substituents on the cyclohexane ring of such compounds play a crucial role in these arrangements, highlighting the importance of structural variation in the development of novel materials and molecular assemblies (Sara Graus et al., 2010).

Organic Synthesis and Reactivity

The reactivity of related spiro compounds has been explored in various chemical reactions. For instance, the enhanced reactivity of cyclic anhydrides in the Castagnoli-Cushman reaction with imines has been studied, showing broad substrate scope. This indicates the potential of "this compound" and similar structures in facilitating diverse organic transformations and synthesis pathways (A. Rashevskii et al., 2020).

Medicinal Chemistry and Drug Design

The structural motif of diazaspiro[4.5]decane derivatives has been applied in the design of novel anticonvulsant agents. Research into 8-amino-diazaspiro[4.5]decane derivatives has unveiled compounds with significant protective effects against seizures, comparing favorably with standard drugs like phenytoin. This suggests that "this compound" could serve as a scaffold for the development of new therapeutic agents (M. Madaiah et al., 2012).

Coordination Chemistry

In coordination chemistry, novel tosyl- and mesitylsulfonyl-substituted triazaphospholes have been synthesized, showcasing the utility of related compounds in forming coordination complexes with gold(I). This demonstrates the compound's relevance in creating new materials with potential applications in catalysis and materials science (E. Yue et al., 2021).

properties

IUPAC Name |

4-(4-methylphenyl)sulfonyl-8-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5S2/c1-17-5-7-21(8-6-17)31(26,27)25-13-14-30-23(25)9-11-24(12-10-23)32(28,29)22-19(3)15-18(2)16-20(22)4/h5-8,15-16H,9-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNVYBVKLPJMEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Oxan-2-yl)cyclobutyl]methanamine](/img/structure/B2916018.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2916020.png)

![(4-Morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2916025.png)

![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2916029.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2916032.png)

![methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2916038.png)